molecular formula C15H16N6O B5513163 5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole

5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole

Cat. No.: B5513163
M. Wt: 296.33 g/mol
InChI Key: NRPXQLWZTGIWIM-UHFFFAOYSA-N
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Description

5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.13855916 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis of Heterocycles

A study by Katritzky et al. (2000) introduced a novel three-carbon synthon for synthesizing benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines, demonstrating a general approach for heterocyclizations and benzannelations. This methodology provides a pathway for the synthesis of complex heterocyclic structures potentially useful in materials science and medicinal chemistry (Katritzky et al., 2000).

Antimicrobial Activity

Research by Ramachandran et al. (2011) synthesized imidazole/benzotriazole analogues substituted piperidin-4-one derivatives, which exhibited significant antibacterial and antifungal activities against pathogenic microbial strains. This study highlights the potential application of such compounds in developing new antimicrobial agents (Ramachandran et al., 2011).

Radiolabeling and Imaging

Mundwiler et al. (2004) presented a [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules containing monodentate or bidentate donor sites. This approach is significant for developing radiolabeled compounds for diagnostic imaging, particularly in tracing biological pathways in medical research (Mundwiler et al., 2004).

Antitubercular Agents

A study by Raju et al. (2020) focused on the synthesis and evaluation of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives as potent antitubercular agents. The synthesized molecules showed good activity against mycobacterium species, indicating their potential application in treating tuberculosis (Raju et al., 2020).

Corrosion Inhibition

Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid. Their findings suggest the application of these compounds in protecting metals from corrosion, which is crucial in industrial processes and materials science (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are used. For example, some imidazole compounds have been found to have antioxidant potential .

Future Directions

The future directions of imidazole research are likely to continue to focus on the development of new drugs and other applications. The broad range of chemical and biological properties of imidazole makes it a valuable tool in the development of new drugs .

Properties

IUPAC Name

2H-benzotriazol-5-yl-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(10-3-4-12-13(8-10)19-20-18-12)21-7-1-2-11(9-21)14-16-5-6-17-14/h3-6,8,11H,1-2,7,9H2,(H,16,17)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPXQLWZTGIWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NNN=C3C=C2)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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